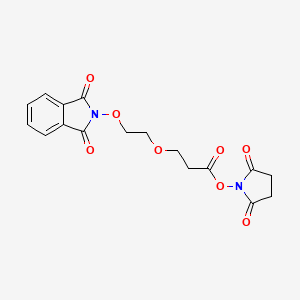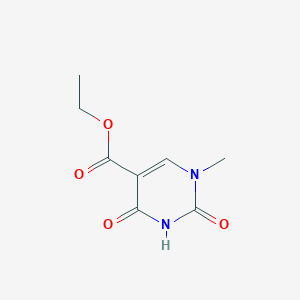![molecular formula C16H10ClN B13985454 2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)
2-Chloro-5H-benzo[b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5H-benzo[b]carbazole is a chemical compound belonging to the class of heterocyclic aromatic compounds It is a derivative of benzo[b]carbazole, where a chlorine atom is substituted at the second position of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-benzo[b]carbazole typically involves the chlorination of benzo[b]carbazole. One common method is the direct chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions can be employed.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]carbazoles, oxidized derivatives, and hydrogenated compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5H-benzo[b]carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]carbazole: The parent compound without the chlorine substitution.
2,3-Benzcarbazole: A structural isomer with different substitution patterns.
Indolo[2,3-a]carbazole: A related compound with an indole moiety fused to the carbazole ring.
Uniqueness
2-Chloro-5H-benzo[b]carbazole is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and physical properties. This substitution can enhance its stability, modify its electronic properties, and potentially increase its biological activity compared to its non-chlorinated counterparts .
Propiedades
Fórmula molecular |
C16H10ClN |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
2-chloro-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10ClN/c17-12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)18-15/h1-9,18H |
Clave InChI |
NDDBWVYXUIFOQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)









